molecular formula C7H9BrClFN2 B1453099 (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 1263094-69-4

(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1453099
CAS No.: 1263094-69-4
M. Wt: 255.51 g/mol
InChI Key: VFTGWIAATSQRMV-WCCKRBBISA-N
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Description

(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common approach is to start with a substituted pyridine derivative, followed by halogenation, amination, and resolution of the enantiomers to obtain the desired (S)-enantiomer. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The halogen atoms (bromo and fluoro) in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Material Science: The compound’s unique properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride include other substituted pyridines with different halogen or amine substitutions. Examples include:

  • (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride
  • (S)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTGWIAATSQRMV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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